Peaqx - 459836-30-7

Peaqx

Catalog Number: EVT-3099934
CAS Number: 459836-30-7
Molecular Formula: C17H17BrN3O5P
Molecular Weight: 454.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-AAM077 is an NMDA receptor antagonist (IC50 = 0.008 µM). It is selective for NMDA receptors containing NR1A/NR2A subunits over NMDA receptors containing NR1A/NR2B subunits (IC50s = 0.27 and 29.6 µM, respectively, in X. laevis oocytes expressing receptors containing the respective subunits). NVP-AAM077 inhibits seizures induced by maximal electroshock (MES) in mice with an ED50 value of 23 mg/kg. It increases the activity of neuronal nitric oxide synthase (nNOS) in primary hippocampal neurons. NVP-AAM077 (10 mg/kg) inhibits proliferation of neural progenitor cells (NPCs) in the subventricular zone (SVZ) and in the subgranular zone (SGZ) of the hippocampal dentate gyrus of adult mice, an effect not seen in nNOS-/- mice. It also increases the escape latency and decreases the percentage of time spent in the target quadrant in the Morris water maze.

Mechanism of Action

PEAQX acts as a competitive antagonist at NMDA receptors, preferentially binding to those containing the GluN2A subunit. [, , , , , , , , , , , , ] This binding prevents the endogenous ligand, glutamate, from activating the receptor. Consequently, PEAQX inhibits NMDA receptor-mediated ion flow, disrupting downstream signaling cascades involved in synaptic plasticity, neuronal excitability, and other cellular processes. [, , , , , , , , , , , , ]

The selectivity of PEAQX for GluN2A-containing NMDA receptors makes it a valuable tool for investigating the distinct roles of GluN2A versus other NMDA receptor subtypes (e.g., GluN2B) in various physiological and pathological contexts. [, , , , , , , , , , , , ]

Applications
  • Neurodevelopment: PEAQX has been employed to study the role of GluN2A-containing NMDA receptors in developmental processes within the brain. For example, researchers have used PEAQX to investigate changes in NMDA receptor subunit composition in the suprachiasmatic nucleus during postnatal development. []
  • Neurotoxicity: Several studies have explored the potential neuroprotective or neurotoxic effects of PEAQX. For instance, researchers have investigated its impact on PCP-induced neurotoxicity, highlighting a potential role for GluN2A-containing NMDA receptors in this phenomenon. [, , ]
  • Synaptic Plasticity: PEAQX has proven valuable in dissecting the contributions of specific NMDA receptor subtypes to synaptic plasticity mechanisms, such as long-term potentiation (LTP). Studies have demonstrated its ability to block LTP induced by various stimuli, shedding light on the crucial role of GluN2A-containing NMDA receptors in this process. [, , ]
  • Animal Models of Disease: Researchers have employed PEAQX in animal models to investigate the therapeutic potential of targeting GluN2A-containing NMDA receptors for various neurological and psychiatric disorders. For example, studies have examined its effects in models of hypertension, schizophrenia, and aggression. [, , , ]

Properties

CAS Number

459836-30-7

Product Name

Peaqx

IUPAC Name

[[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid

Molecular Formula

C17H17BrN3O5P

Molecular Weight

454.2 g/mol

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17?/m0/s1

InChI Key

XXZGNAZRWCBSBK-WFVOFKTRSA-N

SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Solubility

not available

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.